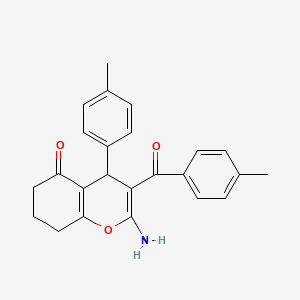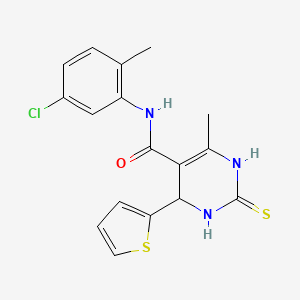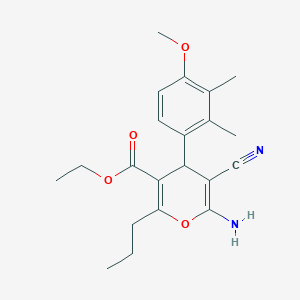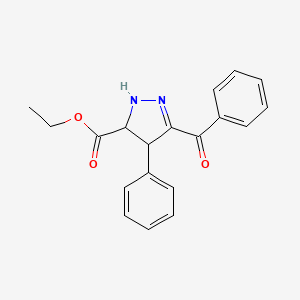![molecular formula C19H20N2O B5137260 2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one CAS No. 30005-80-2](/img/structure/B5137260.png)
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one, also known as DCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclopentenone and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes, leading to apoptosis in cancer cells. This compound has been shown to bind to the viral protease of HIV, inhibiting its activity and preventing viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth. This compound has been shown to inhibit the replication of various viruses, leading to a decrease in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It is a highly reactive molecule and can undergo degradation in the presence of air and moisture. This compound can also exhibit cytotoxicity at high concentrations, making it difficult to use in cell-based assays.
Orientations Futures
There are several future directions for research on 2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one. One area of interest is the development of this compound derivatives with improved properties and reduced cytotoxicity. Another area of interest is the development of this compound-based therapies for inflammatory diseases, cancer, and viral infections. The mechanisms of action of this compound are not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the potential use of this compound as a tool for chemical biology and drug discovery should be explored.
Méthodes De Synthèse
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one can be synthesized by reacting 4-methylphenylamine with cyclopentenone in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity of the compound can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, making it a potential therapeutic candidate for inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. This compound has been shown to inhibit the replication of various viruses, including HIV, making it a potential anti-viral agent.
Propriétés
IUPAC Name |
2,4-bis(4-methylanilino)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-3-7-15(8-4-13)20-17-11-18(19(22)12-17)21-16-9-5-14(2)6-10-16/h3-11,17,20-21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWRGCLCNCSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)C(=C2)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386306 |
Source


|
| Record name | 2-Cyclopenten-1-one, 2,4-bis[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30005-80-2 |
Source


|
| Record name | 2-Cyclopenten-1-one, 2,4-bis[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}-4-(1-propen-1-yl)benzene](/img/structure/B5137179.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5137189.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5137199.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5137205.png)


![1'-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5137217.png)
![2-(2-fluorophenyl)-N-{2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5137218.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5137225.png)
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5137239.png)
![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
